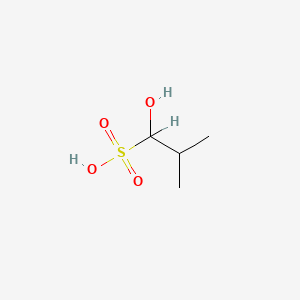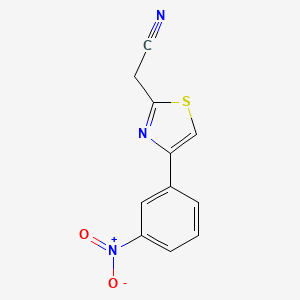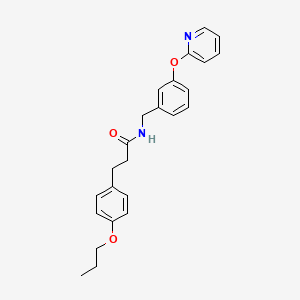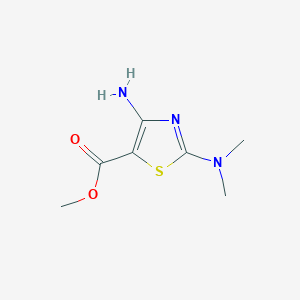![molecular formula C20H18FNO3 B2751642 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-86-1](/img/structure/B2751642.png)
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, also known as FBP or spiropiperidinone, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBP is a spirocyclic compound that contains a piperidinone ring and a chroman-2,4' ring system. The unique structure of FBP makes it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is not fully understood. However, it is believed that 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one exerts its pharmacological effects by modulating various signaling pathways in cells. 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to modulate the immune system and enhance the production of cytokines.
Advantages and Limitations for Lab Experiments
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. In addition, 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one may exhibit off-target effects that could complicate its use in certain experiments.
Future Directions
There are several future directions for research on 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one. One potential direction is to further investigate the mechanism of action of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one and identify its molecular targets. Another direction is to explore the potential applications of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one in other fields, such as neurology and immunology. Finally, further studies are needed to fully characterize the pharmacokinetics and toxicity of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, which will be important for its eventual use in clinical settings.
Synthesis Methods
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one can be synthesized using a variety of methods. One of the most commonly used methods is the one-pot three-component reaction. This method involves the reaction of 4-fluorobenzoyl chloride, 2-hydroxy-1-naphthaldehyde, and piperidine in the presence of a base catalyst. The reaction proceeds through a cascade of nucleophilic addition and cyclization reactions, leading to the formation of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one in high yield.
Scientific Research Applications
1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is in the field of medicinal chemistry. 1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been shown to have anti-inflammatory, antioxidant, and antiviral activities.
properties
IUPAC Name |
1'-(4-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)19(24)22-11-9-20(10-12-22)13-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJLABJTDNOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2751559.png)
![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2751564.png)
![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)

![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)

![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)

![2,4-dichloro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2751579.png)

![3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751582.png)